Cas no 857290-13-2 (N-(6-methylpyridin-2-yl)-4-(propan-2-yl)benzene-1-sulfonamide)

N-(6-methylpyridin-2-yl)-4-(propan-2-yl)benzene-1-sulfonamide structure
857290-13-2 structure
商品名:N-(6-methylpyridin-2-yl)-4-(propan-2-yl)benzene-1-sulfonamide
CAS番号:857290-13-2
MF:C15H18N2O2S
メガワット:290.381
CID:3378128
PubChem ID:3865500

N-(6-methylpyridin-2-yl)-4-(propan-2-yl)benzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • BENZENESULFONAMIDE, 4-(1-METHYLETHYL)-N-(6-METHYL-2-PYRIDINYL)-
    • Z45679584
    • UPCMLD0ENAT5956131:001
    • AKOS001438675
    • AP-263/43419017
    • 4-isopropyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide
    • 4-isopropyl-N-(6-methylpyridin-2-yl)benzenesulfonamide
    • N-(6-methylpyridin-2-yl)-4-propan-2-ylbenzenesulfonamide
    • 857290-13-2
    • F3386-0180
    • CCG-355754
    • N-(6-methylpyridin-2-yl)-4-(propan-2-yl)benzene-1-sulfonamide
    • インチ: InChI=1S/C15H18N2O2S/c1-11(2)13-7-9-14(10-8-13)20(18,19)17-15-6-4-5-12(3)16-15/h4-11H,1-3H3,(H,16,17)
    • InChIKey: MIGNRZCQVPQFOK-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 290.10889899Da
  • どういたいしつりょう: 290.10889899Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 395
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 67.4Ų

N-(6-methylpyridin-2-yl)-4-(propan-2-yl)benzene-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3386-0180-5μmol
N-(6-methylpyridin-2-yl)-4-(propan-2-yl)benzene-1-sulfonamide
857290-13-2
5μmol
$63.0 2023-09-11
Life Chemicals
F3386-0180-4mg
N-(6-methylpyridin-2-yl)-4-(propan-2-yl)benzene-1-sulfonamide
857290-13-2
4mg
$66.0 2023-09-11
Life Chemicals
F3386-0180-20mg
N-(6-methylpyridin-2-yl)-4-(propan-2-yl)benzene-1-sulfonamide
857290-13-2
20mg
$99.0 2023-09-11
Life Chemicals
F3386-0180-3mg
N-(6-methylpyridin-2-yl)-4-(propan-2-yl)benzene-1-sulfonamide
857290-13-2
3mg
$63.0 2023-09-11
Life Chemicals
F3386-0180-5mg
N-(6-methylpyridin-2-yl)-4-(propan-2-yl)benzene-1-sulfonamide
857290-13-2
5mg
$69.0 2023-09-11
Life Chemicals
F3386-0180-75mg
N-(6-methylpyridin-2-yl)-4-(propan-2-yl)benzene-1-sulfonamide
857290-13-2
75mg
$208.0 2023-09-11
Life Chemicals
F3386-0180-1mg
N-(6-methylpyridin-2-yl)-4-(propan-2-yl)benzene-1-sulfonamide
857290-13-2
1mg
$54.0 2023-09-11
Life Chemicals
F3386-0180-30mg
N-(6-methylpyridin-2-yl)-4-(propan-2-yl)benzene-1-sulfonamide
857290-13-2
30mg
$119.0 2023-09-11
Life Chemicals
F3386-0180-10μmol
N-(6-methylpyridin-2-yl)-4-(propan-2-yl)benzene-1-sulfonamide
857290-13-2
10μmol
$69.0 2023-09-11
Life Chemicals
F3386-0180-100mg
N-(6-methylpyridin-2-yl)-4-(propan-2-yl)benzene-1-sulfonamide
857290-13-2
100mg
$248.0 2023-09-11

N-(6-methylpyridin-2-yl)-4-(propan-2-yl)benzene-1-sulfonamide 関連文献

N-(6-methylpyridin-2-yl)-4-(propan-2-yl)benzene-1-sulfonamideに関する追加情報

Research Brief on N-(6-methylpyridin-2-yl)-4-(propan-2-yl)benzene-1-sulfonamide (CAS: 857290-13-2)

N-(6-methylpyridin-2-yl)-4-(propan-2-yl)benzene-1-sulfonamide (CAS: 857290-13-2) is a sulfonamide derivative that has recently garnered attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its unique structural features, has been investigated for its biological activity, particularly in the context of enzyme inhibition and targeted drug design. Recent studies have explored its role as a modulator of key biochemical pathways, making it a promising candidate for further development.

The primary focus of current research on this compound revolves around its inhibitory effects on specific enzymes, such as carbonic anhydrases (CAs) and protein kinases. These enzymes are critical targets in the treatment of various diseases, including cancer, neurodegenerative disorders, and metabolic syndromes. Structural analysis of N-(6-methylpyridin-2-yl)-4-(propan-2-yl)benzene-1-sulfonamide reveals that its sulfonamide moiety facilitates strong interactions with the active sites of these enzymes, thereby modulating their activity. Recent in vitro studies have demonstrated its efficacy in selectively inhibiting certain CA isoforms, which could pave the way for novel therapeutic strategies.

In addition to its enzyme inhibitory properties, this compound has also been evaluated for its pharmacokinetic profile and drug-like characteristics. Computational modeling and molecular docking studies have provided insights into its binding affinity and selectivity, highlighting its potential as a lead compound for drug development. Furthermore, preliminary toxicity and stability assessments suggest that it exhibits favorable properties for further optimization, such as moderate solubility and metabolic stability.

One of the most notable advancements in the study of N-(6-methylpyridin-2-yl)-4-(propan-2-yl)benzene-1-sulfonamide is its application in cancer research. Recent findings indicate that it may act as a potent inhibitor of tumor-associated CA isoforms, which are implicated in tumor progression and metastasis. In vivo studies using animal models have shown promising results, with the compound demonstrating significant anti-tumor effects and minimal off-target toxicity. These findings underscore its potential as a chemotherapeutic agent or adjuvant therapy.

Despite these promising developments, challenges remain in the clinical translation of this compound. Issues such as bioavailability, formulation optimization, and long-term safety need to be addressed through rigorous preclinical and clinical studies. Collaborative efforts between academic researchers and pharmaceutical companies are essential to accelerate its development and bring it closer to clinical application.

In conclusion, N-(6-methylpyridin-2-yl)-4-(propan-2-yl)benzene-1-sulfonamide (CAS: 857290-13-2) represents a compelling area of research in chemical biology and medicinal chemistry. Its unique structural and functional properties make it a versatile candidate for therapeutic intervention in various diseases. Continued exploration of its mechanisms of action, coupled with advanced drug development techniques, will be crucial in unlocking its full potential. This research brief highlights the current state of knowledge and future directions for this promising compound.

おすすめ記事

推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.